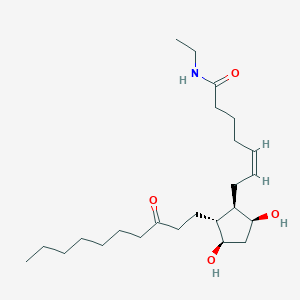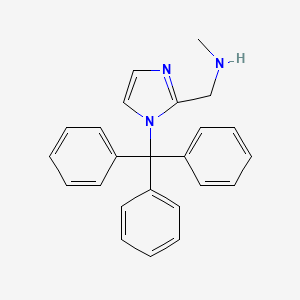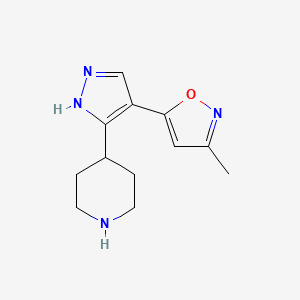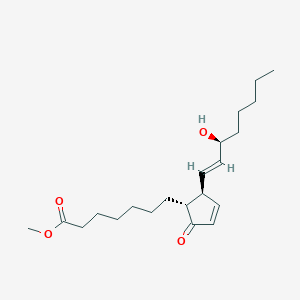
N-ethyl-9alpha,11alpha-dihydroxy-15-oxo-20a,20b-dihomoprost-5-en-1-amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-9alpha,11alpha-dihydroxy-15-oxo-20a,20b-dihomoprost-5-en-1-amide involves several steps, starting from prostaglandin F2alpha. The key steps include:
Oxidation: Prostaglandin F2alpha is oxidized to introduce the keto group at the 15th position.
Amidation: The resulting intermediate is then reacted with ethylamine to form the ethyl amide derivative.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
N-ethyl-9alpha,11alpha-dihydroxy-15-oxo-20a,20b-dihomoprost-5-en-1-amide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the keto group to a hydroxyl group.
Substitution: The ethyl amide group can be substituted with other amines to create different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Amines such as methylamine or propylamine can be used under mild conditions to substitute the ethyl amide group.
Major Products
Aplicaciones Científicas De Investigación
Chemistry: Used as a model compound for studying lipid oxidation and reduction reactions.
Biology: Investigated for its role in cell signaling and inflammation.
Medicine: Potential therapeutic applications in treating conditions such as glaucoma and other inflammatory diseases.
Industry: Used in the development of bioactive lipid assays and other analytical techniques.
Mecanismo De Acción
The compound exerts its effects by interacting with specific molecular targets and pathways. It primarily acts on prostaglandin receptors, modulating various physiological processes such as inflammation, vasodilation, and intraocular pressure regulation. The exact mechanism involves binding to the receptor and activating downstream signaling pathways that lead to the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Unoprostone: Another prostaglandin analog with similar biological activities.
Bimatoprost: A prostamide used in the treatment of glaucoma.
Latanoprost: A prostaglandin analog used to reduce intraocular pressure.
Uniqueness
N-ethyl-9alpha,11alpha-dihydroxy-15-oxo-20a,20b-dihomoprost-5-en-1-amide is unique due to its specific structural modifications, which confer distinct biological activities and therapeutic potential. Its ethyl amide group and specific hydroxyl and keto groups contribute to its unique pharmacological profile .
Propiedades
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxodecyl)cyclopentyl]-N-ethylhept-5-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H43NO4/c1-3-5-6-7-10-13-19(26)16-17-21-20(22(27)18-23(21)28)14-11-8-9-12-15-24(29)25-4-2/h8,11,20-23,27-28H,3-7,9-10,12-18H2,1-2H3,(H,25,29)/b11-8-/t20-,21-,22+,23-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKPRCFLRPPLNEN-XKRYCQBQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)CCC1C(CC(C1CC=CCCCC(=O)NCC)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)CC[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)NCC)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H43NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-benzyl-7,8-dihydro-5H-tetrazolo[1,5-a]pyrazin-6-one](/img/structure/B7943145.png)

![(NE)-N-[(3,5-dimethyl-1-tritylpyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B7943159.png)
![2-Ethyl-3-(piperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B7943165.png)
![5-O-tert-butyl 3-O-ethyl 3a,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-3,5-dicarboxylate](/img/structure/B7943166.png)


![(Z)-7-[(5S,6R)-5-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-6-yl]hept-5-enoic acid](/img/structure/B7943200.png)



